ethyl 5-cyclohexaneamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-cyclohexaneamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 851949-60-5, C₂₈H₂₀FN₃O₄S, MW: 513.54 g/mol) is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core with a cyclohexaneamido substituent at position 5, a 4-fluorophenyl group at position 3, and an ethyl carboxylate ester at position 1 (Fig. 1) .
Properties
IUPAC Name |
ethyl 5-(cyclohexanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-6-4-3-5-7-13)17(16)21(28)26(25-18)15-10-8-14(23)9-11-15/h8-13H,2-7H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWQWQHDIJJUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CCCCC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Compound A: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate
- Structure : Pyrazolo[3,4-d]pyrimidine core with a chromen-4-one moiety and thiophene carboxylate.
- Molecular Weight : 560.2 g/mol; Melting Point : 227–230°C .
- Key Differences: Replaces the thieno[3,4-d]pyridazine core with pyrazolo[3,4-d]pyrimidine, introducing a chromenone group. The 3-fluorophenyl substituent (vs. 4-fluorophenyl in the target compound) alters steric and electronic properties.
Compound B: Intermediate 108 (2-(1-(4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(4-Fluorophenyl)-4H-Chromen-4-One)
Substituent Variations
Compound C: (S)/(R)-2-(1-(4-Amino-3-(4-(Difluoromethoxy)-3-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(4-Fluorophenyl)-4H-Chromen-4-One
Physicochemical and Structural Analysis
Crystallography and Conformational Flexibility
- Software Tools : SHELX and WinGX/ORTEP are used for crystallographic refinement.
- Puckering Analysis: The cyclohexaneamido group in the target compound may adopt chair or boat conformations, influencing solubility and binding affinity. In contrast, planar chromenone groups (Compounds A, B) enhance rigidity .
Electronic Effects
- Fluorophenyl Substituents : The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the molecule. Compounds with 3-fluorophenyl (Compound A) exhibit altered dipole moments .
- Carboxylate vs. Chromenone: The ethyl carboxylate in the target compound improves aqueous solubility, whereas chromenone groups (Compounds A, B) enhance lipophilicity .
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves constructing the thieno[3,4-d]pyridazine core via cyclization reactions, followed by introducing substituents like the cyclohexaneamido and 4-fluorophenyl groups. Critical optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) for amide bond formation .
- Temperature control : Reflux conditions (80–120°C) for cyclization steps to enhance yield .
- Catalysts : Use of acetic acid or triethylamine to facilitate coupling reactions . Purity is verified via HPLC (>95%), and intermediates are characterized by NMR and mass spectrometry .
Q. Which analytical techniques are most reliable for structural confirmation?
- NMR spectroscopy : H and C NMR to map substituents and confirm regiochemistry of the fused thieno-pyridazine system .
- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions (e.g., π-π stacking of the fluorophenyl group) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermal stability : TGA/DSC to determine decomposition temperatures .
- Solvent compatibility : Test solubility in DMSO, ethanol, or aqueous buffers for biological assays .
- Photostability : Monitor degradation under UV/visible light using HPLC .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity across studies?
Discrepancies (e.g., varying IC values in enzyme inhibition assays) may arise from:
- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) .
- Structural analogs : Compare activity with derivatives (e.g., nitro- vs. methoxy-substituted benzamido groups) to identify pharmacophores .
- Target selectivity : Use kinase profiling panels or proteome-wide binding studies to rule off-target effects .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors or kinases .
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- Free-energy calculations (MM/PBSA) : Quantify contributions of substituents (e.g., cyclohexaneamido hydrophobicity) to binding affinity .
Q. How to design comparative studies against structural analogs?
- Select analogs : Focus on variants with modified substituents (e.g., bromobenzamido in or methoxybenzamido in ).
- Benchmark assays : Use standardized enzyme inhibition (e.g., COX-2) or cell viability (MTT) protocols .
- SAR analysis : Correlate substituent electronegativity (e.g., fluorine) with activity trends .
Q. What strategies enhance functional group reactivity for derivatization?
- Nitro group reduction : Catalytic hydrogenation (H, Pd/C) to amines for further functionalization .
- Ester hydrolysis : NaOH/EtOH to generate carboxylic acid for peptide coupling .
- Amide substitution : React with thionyl chloride to activate carbonyl groups for nucleophilic attack .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
